molecular formula C7H5Br2F5S B1376853 3-Bromo-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-14-0

3-Bromo-5-(pentafluorosulfur)benzyl bromide

Cat. No. B1376853
M. Wt: 375.98 g/mol
InChI Key: PSRNYAZILJJJGP-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5Br2F5S . It is a derivatization reagent, suitable for electron capture detector (ECD) detection .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(pentafluorosulfur)benzyl bromide consists of a benzyl group attached to a bromine atom and a pentafluorosulfur group . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

3-Bromo-5-(pentafluorosulfur)benzyl bromide has a molecular weight of 375.98 g/mol . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • Application : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the use of a compound structurally related to 3-Bromo-5-(pentafluorosulfur)benzyl bromide in the context of photodynamic therapy for cancer treatment. This compound exhibits high singlet oxygen quantum yield and good fluorescence properties, indicating potential effectiveness in Type II photosensitizer applications for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Bonding Analysis

  • Application : A study by Neuvar and Jache (1963) focused on the molecular structure and bonding characteristics of pentafluorosulfur bromide, a compound with some similarities to 3-Bromo-5-(pentafluorosulfur)benzyl bromide. This research provides insights into the steric interactions and covalent bonding nature, which could be relevant for understanding the properties and applications of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (Neuvar & Jache, 1963).

Synthesis and Characterization of Derivatives

  • Application : Zarantonello et al. (2007) described the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives, starting from NO2-derivatives and leading to compounds with structural similarities to 3-Bromo-5-(pentafluorosulfur)benzyl bromide. This research is significant for understanding the synthetic pathways and properties of related chemical structures (Zarantonello et al., 2007).

Pentafluorosulfanyl Addition Reactions

  • Application : A study by Lim et al. (2008) explored the addition reactions of pentafluorosulfanyl bromide to olefins. This research is relevant for understanding the reactivity of compounds like 3-Bromo-5-(pentafluorosulfur)benzyl bromide in synthetic chemistry, offering insights into potential applications in the synthesis of complex molecules (Lim et al., 2008).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-5-(pentafluorosulfur)benzyl bromide is not available, it is known that bromides can be hazardous. They can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-bromo-5-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNYAZILJJJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(pentafluorosulfur)benzyl bromide

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